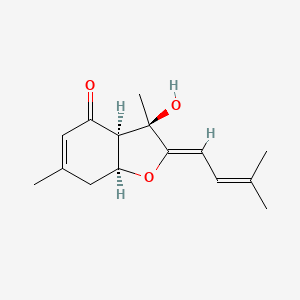
(+)-Bisabolangelone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Bisabolangelone is a natural product found in Angelica pubescens with data available.
Applications De Recherche Scientifique
Anti-Inflammatory Properties :
- Inhibition of Inflammatory Mediators : Bisabolangelone, isolated from Ostericum koreanum, exhibits anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophage cells. It significantly inhibits nitric oxide, prostaglandin E2, and pro-inflammatory cytokines, suggesting potential therapeutic effects in inflammatory conditions (Jung et al., 2010).
- Impact on Dendritic Cell Functions : Another study on bisabolangelone isolated from Angelica koreana roots shows that it attenuates the production of pro-inflammatory cytokines in dendritic cells, impacting their migration and activation abilities. This finding is significant for understanding the compound's role in innate and adaptive immune responses (Kim et al., 2013).
Anti-Ulcer Activities :
- Bisabolangelone has been evaluated for its anti-ulcer effects. A study involving bisabolangelone from Angelica polymorpha showed significant reduction in ulcer lesions and inhibition of H+/K+-ATPase activity, highlighting its potential as an anti-ulcer agent (Wang et al., 2009).
Neuroprotective Effects :
- A study demonstrated the neuroprotective effect of bisabolangelone against hydrogen peroxide-induced neurotoxicity in human neuroblastoma cells. This suggests its potential in treating neurodegenerative diseases (Wang et al., 2015).
Insecticidal and Antifeedant Activity :
- Bisabolangelone exhibits antifeedant activity against various insect species, including Pieris brassicae larvae. It demonstrates potential for use in pest control (Benz et al., 1989).
Anticancer Potential :
- Research has isolated bisabolangelone as a cytotoxic component against L1210 and HL-60 cells from Angelicae Koreanae Radix, indicating its potential in cancer treatment (Bae et al., 1994).
Melanin Production Inhibition :
- Bisabolangelone from Angelica koreana Maxim. inhibits melanin production in α-melanocyte stimulating hormone-activated cells. This could have implications for treating hyperpigmentation disorders (Roh et al., 2011).
Propriétés
Nom du produit |
(+)-Bisabolangelone |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |
Clé InChI |
GNWNPLBSEQDDQV-VRBKASCLSA-N |
SMILES isomérique |
CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |
SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
SMILES canonique |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Synonymes |
bisabolangelone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-(2,4-difluorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244717.png)

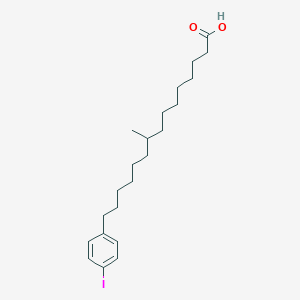
![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)

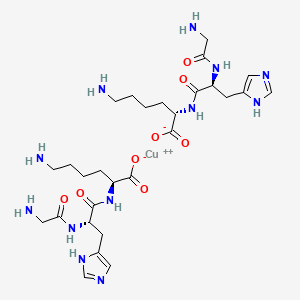

![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)

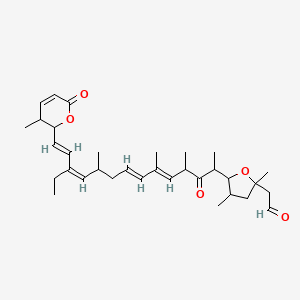
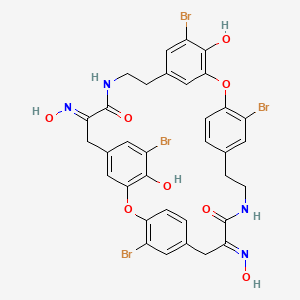
![1-[5-(2-Cyclopropyl-5,7-dimethylimidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-ene carboxylic acid](/img/structure/B1244741.png)
